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Compound of Interest

2-Amino-4-chloro-2'-
Compound Name:
fluorobenzophenone

cat. No.: B1272212

This long-standing method involves the protection of the amino group of anthranilic acid,
typically as a tosylamide, followed by conversion to the acid chloride and subsequent Friedel-
Crafts acylation with an aromatic substrate like benzene. The final step is the deprotection of
the amino group. While reliable, this multi-step process can be lengthy and may require harsh
conditions.

Experimental Protocol:

Step 1: Synthesis of p-Toluenesulfonylanthranilic Acid In a suitable reaction vessel, 137 g (1
mole) of anthranilic acid is dissolved in a warm solution of 260 g (2.4 moles) of sodium
carbonate in water. To this solution, 230 g (1.2 moles) of p-toluenesulfonyl chloride is added in
portions while maintaining the temperature at 60-70°C. The mixture is stirred for an additional
20 minutes at this temperature. The product is then precipitated by the addition of hydrochloric
acid.[1][2]

Step 2: Friedel-Crafts Acylation The dried p-toluenesulfonylanthranilic acid (0.5 mole) is
suspended in 1.5 L of dry benzene. To this suspension, 0.57 mole of phosphorus pentachloride
is added, and the mixture is heated to 50°C for 30 minutes. After cooling, 2.2 moles of
anhydrous aluminum chloride is added in portions. The reaction mixture is then heated to 80-
90°C for 4 hours. The reaction is quenched by carefully pouring the mixture onto a mixture of
crushed ice and concentrated hydrochloric acid.[2][3]
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Step 3: Deprotection The crude 2-(tosylamido)benzophenone is hydrolyzed by heating in
concentrated sulfuric acid at 90-100°C for 1-2 hours.[3] The reaction mixture is then cooled and
poured into ice-water to precipitate the 2-aminobenzophenone, which is then collected by
filtration and purified by recrystallization.[1][3]

Modern Approach: Palladium-Catalyzed Addition to
2-Aminobenzonitriles

This contemporary method offers a more direct route to 2-aminobenzophenones, often with
higher yields and better functional group tolerance compared to classical methods. One
notable example is the palladium-catalyzed addition of sodium arylsulfinates to unprotected 2-
aminobenzonitriles.

Experimental Protocol:

To a sealed reaction tube, 2-aminobenzonitrile (1.0 equiv.), sodium benzenesulfinate (2.0
equiv.), Pd(OAc)2 (10 mol%), and bpy (10 mol%) are added. The tube is evacuated and
backfilled with nitrogen three times. Degassed THF and water are then added via syringe. The
sealed tube is placed in a preheated oil bath at 80°C and stirred for 48 hours. After cooling to
room temperature, the reaction is quenched with a saturated aqueous solution of NaHCOs. The
product is extracted with ethyl acetate, and the combined organic layers are washed with brine,
dried over anhydrous Na=SOa4, and concentrated under reduced pressure. The crude product is
then purified by column chromatography.[4]

Innovative Strategy: Synthesis from Acyl
Hydrazides via Aryne Rearrangement

A novel, two-step approach involves the reaction of acyl hydrazides with arynes to form 2-
hydrazobenzophenones, followed by a one-pot alkylation and elimination to yield protected 2-
aminobenzophenones. This method is notable for its high yields and broad substrate scope.[5]

[6]

Experimental Protocol:

Step 1: Formation of 2-Hydrazobenzophenone In a solution of acyl hydrazide (1.0 equiv) and
tetrabutylammonium difluorotriphenylsilicate (TBAT, 2.0 equiv) in toluene, 2-
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(trimethylsilyl)phenyl trifluoromethanesulfonate (1.5 equiv) is added. The reaction mixture is
stirred at 50°C for 16 hours. The solvent is then removed under reduced pressure, and the
crude product is purified.[2]

Step 2: Formation of Protected 2-Aminobenzophenone The 2-hydrazobenzophenone
intermediate (1.0 equiv) is dissolved in tetrahydrofuran (THF). Sodium hydride (NaH, 2.5 equiv)
is added, followed by the dropwise addition of diethyl bromomalonate (2.5 equiv) at 20°C. The
reaction is stirred for 4 hours. The resulting protected 2-aminobenzophenone is then isolated
and purified. The carbamate protecting group can be subsequently removed in high yield.[5][6]

Data Presentation
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Caption: Workflow for the Friedel-Crafts acylation route.
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Caption: Workflow for the palladium-catalyzed addition route.
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Caption: Workflow for the synthesis from acyl hydrazides route.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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